2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-8-6-12(7-9-14)10-21-15(23)11-24-18-22-16(17(20)25-18)13-4-2-1-3-5-13/h1-9H,10-11,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUAJRLBAMWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-4-phenylthiazole with appropriate acylating agents. The following general scheme outlines the synthesis process:
-
Formation of Thiazole Derivative :
- React 2-bromoacetophenone with thiourea to form the thiazole core.
- Introduce an amine group via nucleophilic substitution.
-
Acetylation :
- Use acetic anhydride or acetyl chloride to introduce the acetyl group.
-
Fluorobenzyl Substitution :
- Finally, react with 4-fluorobenzylamine to yield the target compound.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. A study screening various thiazole compounds against human tumor cell lines demonstrated that derivatives similar to this compound show promising results in inhibiting tumor growth.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 1.30 | |
| Compound B | MCF7 | 1.98 | |
| Target Compound | Various | TBD | This study |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes involved in cancer cell proliferation and survival. The thiazole ring is crucial for binding affinity, while the fluorobenzene moiety may enhance lipophilicity and cellular uptake.
Case Studies
-
In Vitro Studies :
A series of in vitro experiments assessed the cytotoxic effects of the compound on various cancer cell lines, including HepG2 and MCF7. Results indicated a dose-dependent inhibition of cell proliferation, with notable apoptosis induction as evidenced by flow cytometry analysis. -
In Vivo Studies :
In vivo xenograft models demonstrated that treatment with the compound led to significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent.
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modulating the compound’s electronic properties and biological interactions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to sulfone | 30% , glacial acetic acid, 60°C, 6 h | ||
| Oxidation to sulfoxide | (1.2 equiv), , 0°C to RT, 4 h |
Mechanistic Insight :
The sulfur atom in the thioether is nucleophilic, enabling oxidation via electrophilic oxygen donors. Sulfone formation improves metabolic stability in drug design.
Hydrolysis of the Acetamide Group
The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 h | ||
| Basic hydrolysis | 2M NaOH, ethanol, 70°C, 5 h |
Application : Hydrolysis products are intermediates for synthesizing thiol-containing derivatives or conjugates .
Functionalization of the Amino Group
The primary amine on the thiazole ring participates in acylation, alkylation, or condensation reactions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acylation with acetyl chloride | AcCl, pyridine, 0°C to RT, 12 h | ||
| Schiff base formation | 4-nitrobenzaldehyde, , reflux, 3 h |
Key Finding : Acylated derivatives show enhanced lipophilicity, improving membrane permeability in bioactivity assays .
Nucleophilic Substitution at the Thioether Sulfur
The thioether sulfur can act as a leaving group in nucleophilic substitutions, particularly under basic conditions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation with methyl iodide | , , DMF, 60°C, 6 h | ||
| Displacement with amine | Benzylamine, , , 80°C, 10 h |
Synthetic Utility : These reactions enable modular diversification of the thioether group for structure-activity relationship (SAR) studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Acetamide Derivatives
N-(4-Phenyl-2-thiazolyl)acetamide
- Structure: Simpler analog lacking the 5-amino group, thioether linkage, and fluorobenzyl substituent.
- Synthesis: Prepared from 2-amino-4-phenylthiazole and acetonitrile using anhydrous aluminum chloride .
N-(4-Chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Structure : Substitutes the thiazole with a benzo[d]thiazole ring and includes a chlorobenzyl group.
- Key Differences : The benzo[d]thiazole core may enhance aromatic stacking interactions, while the chlorobenzyl group alters lipophilicity compared to the fluorobenzyl analog .
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Structure : Replaces the thiazole with a 1,3,4-thiadiazole ring.
- Synthesis : Derived from α-haloketones and used as a precursor for imidazo[2,1-b][1,3,4]thiadiazole derivatives .
- Activity : Exhibited moderate antibacterial and anti-inflammatory properties, suggesting that sulfur-containing heterocycles enhance bioactivity .
Substituent Variations in Thiazole Derivatives
Fluorobenzyl vs. Chlorobenzyl Substituents
- 4-Fluorobenzyl Group : Present in the target compound and in N-(4-fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) . Fluorine’s electronegativity may improve metabolic stability and membrane permeability .
- 4-Chlorobenzyl Group: Found in N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5e).
Amino and Phenyl Substitutions on Thiazole
- 5-Amino-4-Phenylthiazole: The target compound’s amino group may facilitate hydrogen bonding with biological targets, while the phenyl group contributes to hydrophobic interactions.
- 5-Methyl-4-Phenylthiazole : Analogous compounds (e.g., 2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide ) showed improved oral bioavailability in computational models, suggesting that alkyl groups can optimize pharmacokinetics .
Antimicrobial Activity
- Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Compounds like 2-((6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-morpholinophenyl)acetamide (27) demonstrated potent antibacterial activity (MIC: 2–8 µg/mL), attributed to the morpholino group enhancing solubility .
- Thiazolotriazoles : Derivatives with trifluoromethyl groups (e.g., Compound 30 ) exhibited broad-spectrum antifungal activity, likely due to increased electrophilicity from the CF3 group .
Carcinogenicity Profiles
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA): Induced lymphocytic leukemia in mice, whereas structural analogs like N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide caused forestomach tumors, highlighting how minor structural changes (thiadiazole vs. thiazole) alter organ specificity .
Data Tables
Table 1: Physical Properties of Selected Compounds
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-fluorobenzyl group (δ ~4.4 ppm for -CH₂- and aromatic fluorine coupling patterns) and the thiazole ring protons (δ ~6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) at m/z 414.1 (calculated for C₁₈H₁₆FN₃OS₂) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect impurities from incomplete thiol-alkylation .
How is the compound screened for preliminary biological activity, and what assays are prioritized?
Basic Research Focus
Initial screening focuses on in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
How can researchers optimize reaction yields when synthesizing analogs with varying substituents?
Advanced Research Focus
Yield optimization involves:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may reduce nucleophilicity, requiring longer reaction times or elevated temperatures .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) can accelerate thiol-alkylation reactions .
- Workup Strategies : Precipitation (e.g., ice-water quenching) vs. column chromatography to isolate pure products .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Focus
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Structural Confounders : Compare analogs (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) to isolate substituent-specific effects .
- Metabolic Stability : Use hepatic microsome assays to assess if rapid degradation skews activity results .
What strategies elucidate the structure-activity relationship (SAR) of the thiazole-thioacetamide core?
Q. Advanced Research Focus
- Fragment Replacement : Swap the thiazole ring with oxazole or pyridine to test electronic effects on bioactivity .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) to identify critical hydrogen bonds or hydrophobic interactions .
- Pharmacophore Mapping : Overlay active/inactive analogs to define essential moieties (e.g., the 4-fluorobenzyl group’s role in membrane penetration) .
How does solvent polarity and pH affect the compound’s stability in solution?
Q. Advanced Research Focus
- Degradation Pathways : In aqueous buffers (pH >7), the thioether linkage may hydrolyze, monitored via LC-MS .
- Solvent Selection : DMSO enhances solubility but may induce oxidation; use freshly distilled THF or ethanol for long-term storage .
- Lyophilization : Freeze-drying from tert-butanol/water mixtures improves solid-state stability .
What is the role of the thioether (-S-) linker in modulating biological activity?
Q. Advanced Research Focus
- Redox Activity : The sulfur atom may act as a glutathione scavenger, reducing oxidative stress in cancer cells .
- Conformational Flexibility : Compared to ether (-O-) or amine (-NH-) linkers, the thioether’s longer bond length enhances rotational freedom, potentially improving target binding .
- Metabolite Profiling : Identify sulfoxide/sulfone metabolites via liver microsome assays to assess bioactivity persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
